Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Englerin A TRPC4 correlation gene expression

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Englerin A

CAS No.: 1094250-15-3
Cat. No.: S527159

Get Quote

Englerin A & TRPC4/C5 Correlation Data

The following table synthesizes key experimental findings that establish the link between Englerin A's
activity and TRPC4/5 channels.

Aspect of . - . s

. Experimental Findings Experimental Model Citation
Correlation
Target TRPC4 expression was the feature that Cancer Cell Line Profiling [1]

Identification

Genetic
Evidence

Direct Activation

best correlated with sensitivity to
Englerin Ain a panel of >500 cancer cell
lines [1].

TRPC4 expression is both necessary
and sufficient for Englerin A-induced
growth inhibition [1].

Englerin A is a highly potent, selective,
and direct agonist of TRPC4 and TRPC5
channels (EC50: ~11.2 nM for TRPC4,
~7.6 nM for TRPC5) [2].

(CLiP)

SiRNA knockdown; TRPC4
overexpression in
HEK293T cells

Calcium imaging; whole-
cell and excised patch-
clamp electrophysiology

[1]

[2]
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Aspect of . . . L
. Experimental Findings Experimental Model Citation

Correlation
Functional Effect Induces TRPC4-dependent calcium Calcium imaging; patch- [2]
in Sensitive influx and cationic current (blocked by clamp electrophysiology
Cells TRPCA4/5 inhibitor ML204) in sensitive

renal cancer A498 cells [2].
Cytotoxicity Cytotoxicity is caused by sodium entry Cell viability assays [3]
Mechanism through TRPC4 channels, leading to cell

swelling and death; effect is potentiated

by Na+/K+-ATPase inhibitor ouabain [3].
In Vivo Adverse Adverse reactions (reduced locomotor TRPC4 and TRPC5 [3]
Effects activity) in mice treated with Englerin A knockout mouse models

are mediated by TRPC4 and TRPC5
channels [3].

Detailed Experimental Protocols

For reproducibility and deeper analysis, here are the methodologies for key experiments cited.

Cell Line Profiling (CLiP) for Target Identification [1]

e Objective: To identify cell line features predicting sensitivity to Englerin A.
e Procedure:
o Screening: A large panel of over 500 well-characterized cancer cell lines from the Cancer Cell
Line Encyclopedia (CCLE) was treated with Englerin A.
o Data Analysis: Cell lines were categorized as sensitive, intermediate, or refractory based on
the amplitude of growth inhibition (Amax) and the inflection point of the dose-response curve.
o Bioinformatics: Gene expression data (NCBI GEO accession GSE36133) for sensitive and
refractory cell lines were compared using the Limma package in R/Bioconductor. Probesets
significantly associated with sensitivity in multiple comparisons were identified.

Electrophysiology to Confirm Direct Channel Activation [2]
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e Objective: To verify that Englerin A directly activates TRPC4 channels.
e Procedure:
o Cell Preparation: HEK 293 cells overexpressing human TRPC4.
o Recording: Whole-cell or excised membrane patch-clamp recordings were performed.
o Agonist Application: (-)-Englerin A was applied to the extracellular solution.
o Key Measurements:
= Current Activation: Observation of large, sustained inward currents upon application.
= Current-Voltage (I-V) Relationship: Identification of a characteristic "seat-like" inflection,
a fingerprint of TRPC4/5 channels.
= G-protein Independence: In excised patches with intracellular G-proteins blocked (e.g.,
with GDP-(3-S), Englerin A still activated currents, confirming a direct mechanism.
o Pharmacological Blockade: The TRPCA4/CS5 inhibitor ML204 was used to confirm the identity
of the current.

siRNA Rescue Experiment [1]

¢ Objective: To prove the necessity of TRPC4 for Englerin A's cytotoxic effect.
e Procedure:
o Knockdown: TRPC4-specific SIRNAs were transfected into Englerin A-sensitive cells (e.g., A-
498 renal carcinoma cells).
o Validation: TRPC4 mRNA knockdown was confirmed by quantitative RT-PCR.
o Viability Assay: Control and TRPC4-knockdown cells were treated with a dose range of
Englerin A.
o Outcome Measurement: Cell viability was assessed 48 hours later using Cell Titer-Glo
luminescent assay. Resistance to Englerin A in knockdown cells demonstrates TRPC4
necessity.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the established mechanism of Englerin A action and a generalized workflow

for validating the TRPC4 correlation.
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Research Implications and Alternatives

¢ Research Implications: The strong correlation makes TRPC4 a potential biomarker for predicting

Englerin A response [1]. As Englerin A itself is toxic in vivo, it serves as a chemical starting point for
developing more selective TRPC4/5 modulators [1] [3].
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¢ Alternative Targets: While highly selective for TRPC4/5, Englerin A can weakly inhibit other TRP
channels (TRPAL, TRPV3/V4, TRPMB8) at higher concentrations, suggesting it may bind a common
TRP channel feature [1]. Its initially proposed target, PKC-theta, is unlikely to be the primary target in
TRPC4-expressing cells, as some sensitive lines lack this kinase [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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